molecular formula C27H25N3O3 B026622 1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione CAS No. 612848-74-5

1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione

Cat. No. B026622
M. Wt: 439.5 g/mol
InChI Key: TUKMJZRJDWDVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole” has been successfully synthesized and characterized . It showed high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) .


Synthesis Analysis

The compound was synthesized via a multistep pathway starting from 2-phenylindole . The synthesis involved several steps and the structure of the new indole derivative was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .


Molecular Structure Analysis

The structure of the compound was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .


Chemical Reactions Analysis

The compound was synthesized via a multi-step pathway . The details of the chemical reactions involved in the synthesis are not provided in the sources I found.


Physical And Chemical Properties Analysis

The crystal of the compound belongs to orthorhombic, space group Pbcn with cell parameters a = 30.198 (2) Å, b = 12.5097 (11) Å, c = 15.6648 (13) Å, V = 5917.7 (8) Å3, Z = 8, Dc = 1.265 g/cm3, Cu K α radiation, λ = 1.54180 Å, µ = 0.611 mm−1, F (000) = 2384, the final R = 0.0491 and wR = 0.1585 for 5698 observed reflections with I > 2 σ (I) .

properties

IUPAC Name

1-[4-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]methyl]phenyl]-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-25(20-6-2-1-3-7-20)26(32)21-12-10-19(11-13-21)18-29-16-14-22(15-17-29)30-24-9-5-4-8-23(24)28-27(30)33/h1-13,22H,14-18H2,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKMJZRJDWDVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C(=O)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610782
Record name 1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]methyl}phenyl)-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione

CAS RN

612848-74-5
Record name 1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]methyl}phenyl)-2-phenylethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione (6.06 g, 20.0 mmol), 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one (4.56 g, 21.0 mmol), PS-DIEA (20 g, 74 mmol), and TEA (50 mg, 0.5 mmol) was stirred overnight at rt in THF-MeOH (1:1, 300 mL). After this time, the resin (PS-DIEA) was filtered and washed with MeOH (2×100 mL). The combined solution was concentrated to afford the desired product. This product is pure enough (by LCMS) for next step reaction. Analytical LCMS: single peak (ELSD), 2.483 min.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
50 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione
Reactant of Route 5
Reactant of Route 5
1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione
Reactant of Route 6
Reactant of Route 6
1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.